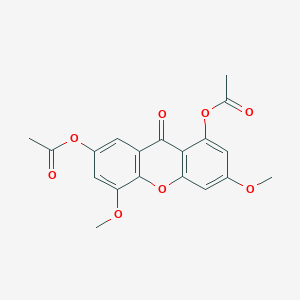
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between appropriate phenolic compounds under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying anti-oxidant and anti-inflammatory effects.
Medicine: Potential therapeutic applications include the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and acetate groups can modulate the compound’s binding affinity and specificity. Pathways involved may include the inhibition of oxidative stress and inflammation through the modulation of signaling molecules and transcription factors.
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-one: The parent compound of the xanthene family, known for its basic structure and bioactivity.
3,5-Dimethoxy-9H-xanthen-9-one: Similar to the target compound but lacks the acetate groups.
9,9-Dimethylxanthene: Another xanthene derivative with different substituents.
Uniqueness
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to the presence of both methoxy and acetate groups, which can enhance its solubility, stability, and bioactivity compared to other xanthene derivatives.
Properties
CAS No. |
138195-74-1 |
|---|---|
Molecular Formula |
C19H16O8 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(8-acetyloxy-4,6-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C19H16O8/c1-9(20)25-12-5-13-18(22)17-14(26-10(2)21)6-11(23-3)7-15(17)27-19(13)16(8-12)24-4/h5-8H,1-4H3 |
InChI Key |
TXDJAOSVOIMKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















